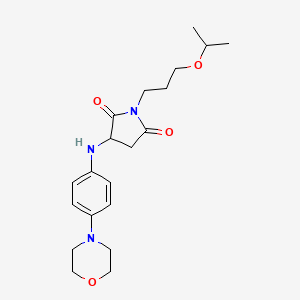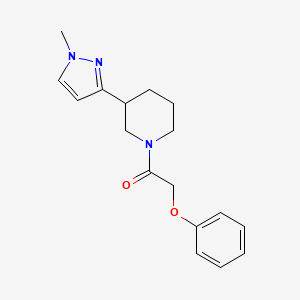
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-phenoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-phenoxyethanone, also known as MPPPE, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain.
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds related to "1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-phenoxyethanone" have been synthesized and characterized through various methods. For example, a study by Kalaria et al. (2014) described the synthesis of a novel combinatorial library of fused pyran derivatives, which were designed and synthesized under microwave irradiation. These derivatives were characterized by elemental analysis and spectroscopic methods, highlighting the structural diversity and complexity that can be achieved with such compounds (Kalaria, Satasia, & Raval, 2014).
Biological Screening
Several studies have focused on the biological screening of similar compounds. The synthesized motifs have been screened for their preliminary in vitro antibacterial activity against various pathogenic strains, antituberculosis activity against Mycobacterium tuberculosis H37Rv, and antimalarial activity against Plasmodium falciparum. This demonstrates the potential for compounds with related structures to serve as leads in the development of new therapeutic agents (Kalaria et al., 2014).
Potential for Imaging and Diagnostics
Compounds structurally similar to "1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-phenoxyethanone" have been explored for their potential as imaging agents. Kumar et al. (2004) synthesized a potential imaging agent for CB1 receptors using PET, highlighting the utility of such compounds in neurological research and diagnostics (Kumar et al., 2004).
Molecular Interactions and Mechanisms
Further research into compounds with similar structures has shed light on their molecular interactions and mechanisms. For instance, Shim et al. (2002) explored the molecular interaction of an antagonist with the CB1 cannabinoid receptor, providing insights into the binding interactions that could inform the design of receptor-targeted therapies (Shim et al., 2002).
Propriétés
IUPAC Name |
1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19-11-9-16(18-19)14-6-5-10-20(12-14)17(21)13-22-15-7-3-2-4-8-15/h2-4,7-9,11,14H,5-6,10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACGZHNXSFKCGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-phenoxyethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

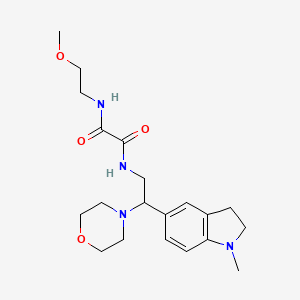
![(4-bromothiophen-2-yl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2415455.png)

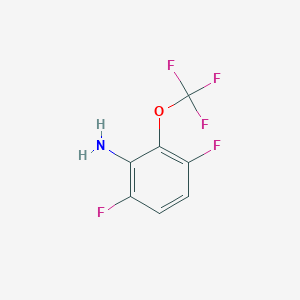
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-fluorobenzenecarboxamide](/img/structure/B2415461.png)
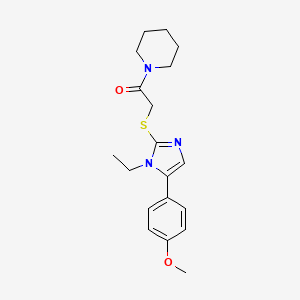

![3-cinnamyl-9-(4-ethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2415465.png)
![3-methyl-1-[4-(4-methylbenzenesulfonyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2415466.png)
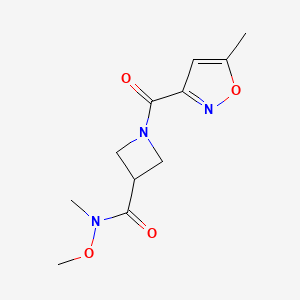

![3-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2415472.png)
